molecular formula C10H10N2O B2620885 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1237030-78-2

1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2620885
CAS No.: 1237030-78-2
M. Wt: 174.203
InChI Key: XYWAETGPIAVPSY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one is an organic compound with a unique structure that includes an imidazolone ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of an acid catalyst to form the imidazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The imidazolone ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., halogenation using halogens or nucleophilic substitution using amines).

Major Products Formed

    Oxidation: Formation of oxidized imidazolone derivatives.

    Reduction: Formation of reduced imidazolone derivatives.

    Substitution: Formation of substituted imidazolone derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one can be compared with similar compounds such as:

  • 1-(4-Chlorophenyl)-2,3-dihydro-1H-imidazol-2-one
  • 1-(4-Bromophenyl)-2,3-dihydro-1H-imidazol-2-one

These compounds share a similar imidazolone core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of the compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAETGPIAVPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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